3-Pyrrolidineacetic acid

Description

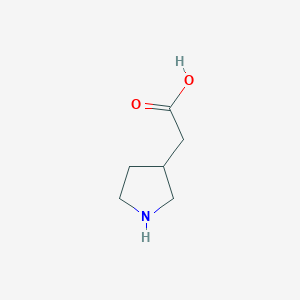

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)3-5-1-2-7-4-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUENRUZPZZFMCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 3 Pyrrolidineacetic Acid

Classical and Contemporary Approaches in 3-Pyrrolidineacetic Acid Synthesis

The construction of the pyrrolidine (B122466) ring and the introduction of the acetic acid side chain at the 3-position can be achieved through a variety of synthetic routes. These methods are often designed to control the stereochemistry at the chiral centers of the molecule, leading to the desired enantiomers.

Diastereoselective Synthetic Routes for this compound Enantiomers

The diastereoselective synthesis of this compound enantiomers is crucial for the development of chiral drugs and biologically active molecules. One prominent strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For instance, the asymmetric Michael addition of a chiral lithium enolate to an α,β-unsaturated ester can establish the desired stereocenters, which are then carried through a series of transformations to yield the final pyrrolidineacetic acid derivative.

Another powerful approach is the use of rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to fumaric esters. This method allows for the preparation of chiral 2-arylsuccinic esters, which can then be converted to 3-arylpyrrolidines with high optical purity. nih.gov The reaction proceeds with high efficiency and enantioselectivity, providing a versatile route to enantioenriched 3-substituted pyrrolidine precursors. nih.gov

Furthermore, diastereoselective synthesis of highly substituted pyrrolidines can be achieved through multicomponent reactions. A one-pot, three-component cyclization/allylation followed by a Claisen rearrangement has been reported to produce densely functionalized pyrrolidinone products with an all-carbon quaternary stereocenter in an exquisitely diastereoselective manner. researchgate.net These pyrrolidinones can serve as advanced intermediates for the synthesis of complex this compound analogues.

| Method | Key Features | Stereocontrol |

| Asymmetric Michael Addition | Utilizes chiral auxiliaries. | High diastereoselectivity. |

| Rh-catalyzed 1,4-Addition | Employs chiral diene ligands. | Excellent enantioselectivity. nih.gov |

| Three-Component Cyclization | Forms multiple bonds in one pot. | High diastereoselectivity. researchgate.net |

Chemoenzymatic Synthetic Pathways for Chiral this compound Analogues

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to afford chiral molecules with high purity. Enzymes such as lipases, proteases, and oxidoreductases are employed to resolve racemic mixtures or to catalyze stereoselective reactions.

For the synthesis of chiral pyrrolidine derivatives, biocatalytic approaches are gaining prominence. For example, a biocatalytic platform for the construction of chiral pyrrolidines has been developed via the intramolecular C(sp³)–H amination of organic azides, utilizing an engineered cytochrome P450 enzyme. escholarship.org This method offers a direct route to chiral pyrrolidine rings with good enantioselectivity and catalytic efficiency. escholarship.org

Another chemoenzymatic strategy involves the dearomatization of activated pyridines to produce stereo-enriched piperidines, a method that can be conceptually extended to the synthesis of substituted pyrrolidines. nih.gov This approach utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines to stereodefined products. nih.gov While not directly applied to this compound, this methodology highlights the potential of enzymatic cascades in the synthesis of complex nitrogen heterocycles.

| Enzyme Class | Application in Pyrrolidine Synthesis | Key Advantage |

| Cytochrome P450 | Intramolecular C-H amination. escholarship.org | High enantioselectivity. escholarship.org |

| Amine Oxidase/Ene Imine Reductase | Dearomatization of N-heterocycles. nih.gov | Stereocontrol in a one-pot cascade. nih.gov |

Cycloaddition and Addition-Cyclization Reactions in Pyrrolidine Ring Formation

Cycloaddition reactions, particularly [3+2] cycloadditions, are a powerful tool for the construction of the five-membered pyrrolidine ring. These reactions involve the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile) to form the heterocyclic ring in a single step.

A common approach involves the in situ generation of azomethine ylides, which then undergo a [3+2] cycloaddition with a suitable alkene. nih.govnih.gov For the synthesis of this compound derivatives, an alkene bearing an acetic acid ester moiety can be employed as the dipolarophile. The reaction can be catalyzed by various metal salts, such as silver carbonate, to achieve high regio- and diastereoselectivity. nih.gov This methodology allows for the creation of multiple stereocenters in a controlled manner. nih.gov

Addition-cyclization reactions also provide an efficient route to the pyrrolidine scaffold. For instance, the palladium-catalyzed hydroarylation of pyrrolines offers a direct method for the synthesis of 3-arylpyrrolidines. researchgate.netchemrxiv.orgnih.govnih.gov This reaction involves the addition of an aryl group and a hydrogen atom across the double bond of the pyrroline (B1223166) ring, furnishing the 3-substituted pyrrolidine in a single step. researchgate.netchemrxiv.orgnih.govnih.gov

| Reaction Type | Description | Application to this compound |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene. nih.govnih.gov | Can utilize an alkene with an acetic acid moiety. |

| Palladium-catalyzed Hydroarylation | Addition of an aryl group and hydrogen to a pyrroline. researchgate.netchemrxiv.orgnih.govnih.gov | Synthesis of 3-arylpyrrolidine precursors. |

| Nitrone/Cyclopropane Cycloaddition | A general and diastereoselective pyrrolidine synthesis. | Synthesis of complex, fused pyrrolidine systems. |

Functionalization and Analog Design of the this compound Scaffold

Once the this compound core is synthesized, further modifications can be made to explore structure-activity relationships and to develop new analogues with desired properties.

Synthesis of Substituted Pyrrolidineacetic Acid Derivatives

The synthesis of substituted pyrrolidineacetic acid derivatives can be achieved through various functionalization strategies. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be employed to introduce aryl substituents onto the pyrrolidine ring. chemrxiv.org For example, the Heck arylation of N-acyl-3-pyrrolines with aryldiazonium salts provides a route to 4-aryl-2-pyrrolidones and β-aryl-γ-amino butyric acid (GABA) analogues, which are structurally related to 3-substituted pyrrolidineacetic acids. chemrxiv.org

Organocatalytic enantioselective Michael addition reactions of carboxylate-substituted enones with nitroalkanes have been developed to concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org This method allows for the straightforward synthesis of derivatives with high enantiomeric excess in a two-step process. rsc.org

Incorporation of Protecting Groups in this compound Synthesis (e.g., Boc-protection)

In the multi-step synthesis of complex molecules, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. For this compound, the secondary amine of the pyrrolidine ring is commonly protected.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. chemimpex.comorganic-chemistry.org The Boc group is typically introduced by reacting the pyrrolidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org (R)-N-Boc-3-pyrrolidineacetic acid is a commercially available and widely used intermediate in the synthesis of chiral drugs and natural products.

The use of Boc-protection allows for selective reactions to be carried out on other parts of the this compound molecule, such as the carboxylic acid group, without affecting the pyrrolidine nitrogen. Once the desired transformations are complete, the Boc group can be readily cleaved using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to reveal the free amine. organic-chemistry.org

| Protecting Group | Introduction Reagent | Cleavage Condition |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org | Acidic (e.g., TFA, HCl). organic-chemistry.org |

Preparation of Pyrrolidineacetic Acid Conjugates and Prodrugs for Bioconjugation Applications

The functional handles of this compound—a secondary amine and a carboxylic acid—provide versatile opportunities for its derivatization into conjugates and prodrugs for bioconjugation applications. These strategies aim to covalently link the molecule to larger biomolecules such as proteins, peptides, or nucleic acids to study their function, or to create prodrugs with modified physicochemical properties for improved delivery and release. The synthesis of these derivatives often involves chemoselective reactions that target one of the two functional groups while the other is either protected or non-reactive under the chosen conditions.

The development of prodrugs from parent molecules containing carboxylic acid, hydroxyl, or amino groups is a common strategy to enhance bioavailability. nih.gov This can be achieved through modifications like esterification or amidation. nih.gov For bioconjugation, the goal is to create a stable linkage between the molecule of interest and a biological target. This is often accomplished by creating reactive intermediates that can selectively couple with specific amino acid residues on a protein, such as lysine (B10760008) or cysteine. mdpi.com

Conjugation via the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a primary target for derivatization, most commonly leading to the formation of amide bonds. This approach connects the pyrrolidineacetic acid scaffold to amine-containing biomolecules, linkers, or promoieties.

Active Ester Formation: A prevalent method for amide bond formation is the conversion of the carboxylic acid into a more reactive "active ester." N-hydroxysuccinimide (NHS) esters are widely used for this purpose due to their relative stability and high reactivity with primary and secondary amines. The synthesis typically involves the reaction of this compound with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting NHS ester can be isolated and later reacted with an amine-containing molecule to form a stable amide linkage.

Phenyl-based esters, including p-nitrophenyl and various fluorinated phenyl esters, also serve as important activated intermediates for bioconjugation. mdpi.com These reagents are employed extensively in biochemistry for covalently modifying proteins. mdpi.com

Table 1: Common Reagents for Carboxylic Acid Activation and Conjugation

| Reagent/Method | Target Functional Group on Biomolecule | Resulting Linkage |

|---|---|---|

| EDC/NHS | Primary Amine (e.g., Lysine) | Amide |

| p-Nitrophenyl Esters | Primary Amine (e.g., Lysine) | Amide |

Derivatization of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring offers another site for modification. Acylation is a common strategy to derivatize this amine, which can improve the chromatographic properties of the molecule for analytical purposes or attach other functional units. nih.gov Fluorinated anhydrides like heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA) are effective acylating agents for the amino group. nih.govnih.gov

In the context of bioconjugation, the secondary amine can be coupled with a molecule containing an activated carboxylic acid (such as an NHS ester) to form an amide bond, effectively reversing the roles of the functional groups compared to the strategy described above.

Prodrug Strategies

Prodrug design for carboxylic acid-containing molecules like this compound often focuses on masking the polar carboxyl group to enhance lipophilicity and cell membrane permeability. nih.gov

Ester Prodrugs: The most common approach is the formation of an ester prodrug. This involves reacting the carboxylic acid of this compound with an alcohol under appropriate conditions. These ester prodrugs are designed to be stable externally but are cleaved by endogenous esterase enzymes within the body to release the active parent drug. nih.gov A general procedure for creating amino acid ester prodrugs involves reacting a suitable precursor with a Boc-protected amino acid, followed by the removal of the Boc protecting group using an acid like trifluoroacetic acid. nih.gov

Table 2: Examples of Prodrug Strategies for Carboxylic Acids

| Prodrug Type | Promoieties | Cleavage Mechanism |

|---|---|---|

| Ester Prodrug | Simple Alcohols, Amino Acids | Enzymatic (Esterases) |

Advanced Bioconjugation Linkages

Modern bioconjugation chemistry utilizes highly specific and efficient reactions, often referred to as "click chemistry," to link molecules. nih.gov this compound can be derivatized to incorporate functional groups that can participate in these reactions.

Click Chemistry Handles: The carboxylic acid or the secondary amine can serve as an attachment point for a linker containing a bioorthogonal functional group, such as an azide (B81097) or an alkyne. For example, the amine could be reacted with an NHS ester of an alkyne-containing carboxylic acid. The resulting derivatized this compound can then be conjugated to a biomolecule containing a complementary azide group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nih.gov

Other advanced linkages used in bioconjugation that could be adapted for this compound derivatives include oximes and hydrazones, which are formed from the reaction of alkoxyamines or hydrazines with aldehydes and ketones. nih.gov

Biological and Pharmacological Investigations of 3 Pyrrolidineacetic Acid and Its Analogues

Interactions with Neurotransmitter Systems

3-Pyrrolidineacetic acid, also known as homo-beta-proline, is a cyclic analogue of the primary inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA). Its structural similarity to GABA allows it to interact significantly with multiple components of the GABAergic system, including both GABA receptors and GABA transporters. These interactions are fundamental to its pharmacological profile and are characterized by potent and often stereoselective activities.

This compound has been identified as a potent agonist at GABAA receptors. nih.gov This interaction is markedly stereoselective. Research into its enantiomers, (R)-(-)-homo-beta-proline and (S)-(+)-homo-beta-proline, has revealed that the (R)-enantiomer is substantially more potent as an inhibitor of GABAA receptor binding. nih.gov Specifically, (R)-homo-beta-proline's potency at the GABAA receptor binding site is more than an order of magnitude greater than that of the (S)-enantiomer. nih.gov This indicates that the conformation of the (R)-enantiomer is significantly more favorable for binding to and activating the GABAA receptor complex.

Table 1: Stereoselectivity of this compound Enantiomers at GABAA Receptors

| Enantiomer | Activity at GABAA Receptor | Potency Comparison |

|---|---|---|

| (R)-(-)-Homo-beta-proline | Potent Agonist | >10x more potent than (S)-enantiomer |

| (S)-(+)-Homo-beta-proline | Weak Agonist | Significantly less potent than (R)-enantiomer |

In addition to its effects on GABAA receptors, this compound also demonstrates a moderate inhibitory potency on GABAB receptor binding. nih.gov The interaction with GABAB receptors also exhibits a pronounced stereoselectivity, but it is opposite to that observed at GABAA receptors. nih.gov The affinity for the GABAB receptor is found to reside exclusively in the (S)-enantiomer, (S)-(+)-homo-beta-proline. nih.gov This opposing stereochemical requirement highlights the distinct structural and conformational demands of the binding sites on GABAA and GABAB receptors.

This compound is a potent inhibitor of the high-affinity GABA transport system in both neuronal and glial cells. nih.gov It functions as a competitive inhibitor of GABA uptake in both cultured neurons and astrocytes. nih.gov This competitive mechanism strongly indicates that homo-beta-proline directly interacts with the GABA carrier proteins. nih.gov

Kinetic analysis has provided specific values for its inhibitory activity. The IC₅₀ values, which measure the concentration required to inhibit 50% of GABA uptake, were determined to be 10 µM in cultured neurons and 20 µM in glial cells. nih.gov Further analysis yielded Ki values (inhibition constants) of 6 µM for neuronal uptake and 16 µM for glial uptake. nih.gov In contrast to its receptor binding activities, the inhibition of synaptosomal GABA uptake by this compound is not markedly stereoselective, with the (R) and (S) enantiomers being approximately equieffective. nih.gov

Table 2: Inhibitory Potency of this compound on GABA Uptake

| Cell Type | IC₅₀ Value (µM) | Ki Value (µM) |

|---|---|---|

| Cultured Neurons | 10 | 6 |

| Glial Cells | 20 | 16 |

| Brain Cortex "Prisms" | 75 | N/A |

While this compound itself shows broad activity, research into its analogues has led to the development of compounds with selectivity for specific GABA transporter (GAT) subtypes. Derivatives of the isomeric pyrrolidine-2-acetic acid have demonstrated significant potency and selectivity for GAT-1 and GAT-3.

For instance, an (R)-pyrrolidine-2-acetic acid derivative featuring a 2-[tris(4-methoxyphenyl)methoxy]ethyl group on the nitrogen atom exhibits high affinity for GAT-3, with an IC₅₀ value of 3.1 µM. This compound also displays excellent subtype selectivity, with a 20:1 preference for GAT-3 over GAT-1. Conversely, certain (S)-2-pyrrolidineacetic acid derivatives, such as those with a 4,4-diphenylbut-3-en-1-yl or a 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residue, show high affinity for the GAT-1 protein, with IC₅₀ values of 0.396 µM and 0.343 µM, respectively. These findings illustrate how modifications to the pyrrolidineacetic acid scaffold can yield potent and selective inhibitors for different GABA transporter subtypes.

While the primary pharmacological activities of this compound are centered on the GABA system, certain analogues have been found to interact with excitatory amino acid (EAA) receptors. L-glutamate is the main excitatory neurotransmitter in the central nervous system, acting on ionotropic receptors (NMDA, AMPA, and kainate) and metabotropic glutamate (B1630785) receptors. nih.gov

A notable analogue, 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid (MFPA), has been identified as the most potent kainoid described to date. ane.pl It demonstrates superior activity to acromelic acid A in causing depolarization of newborn rat spinal motoneurons, indicating a strong agonist action at kainate receptors. ane.pl This demonstrates that the this compound scaffold can be modified to interact potently with the kainate subtype of ionotropic glutamate receptors. Currently, there is limited available research detailing the interactions of the parent compound, this compound, with NMDA, AMPA, or metabotropic glutamate receptors.

Excitatory Amino Acid Receptor Interactions

Glutamate Receptor Ligand Binding and Functional Studies (e.g., Kainic Acid Analogues)

The structural backbone of this compound is integral to a class of compounds known as kainoids, which are potent ligands for ionotropic glutamate receptors (iGluRs). Kainic acid itself, chemically named (2S,3S,4S)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid, is a powerful agonist for a specific subtype of these receptors, aptly named kainate receptors. escholarship.orgsemanticscholar.org The activity of kainoids is highly dependent on the stereochemistry and nature of the substituents on the pyrrolidine (B122466) ring. nih.gov

Research into synthetic analogues of kainic acid has provided valuable insights into the structure-activity relationships at kainate and AMPA receptors. Newly synthesized derivatives, such as 4-(2-hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid (HFPA) and 4-(2-methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid (MFPA), have demonstrated potent inhibition of [3H]kainate binding to rat spinal cord synaptic membranes. researchgate.net Their effectiveness is comparable to that of kainate and another potent natural kainoid, domoic acid. researchgate.net Notably, these novel analogues also exhibit inhibitory activity at [3H]AMPA binding sites, highlighting their potential as pharmacological tools to dissect the mechanisms of kainate and AMPA receptor activation. researchgate.net

The affinity of these compounds for glutamate receptors underscores the importance of the 2-carboxy-3-pyrrolidineacetic acid scaffold in designing ligands that can modulate excitatory neurotransmission.

Table 1: Activity of this compound Analogues at Glutamate Receptors

| Compound | Receptor Target | Activity | Reference |

|---|---|---|---|

| Kainic Acid | Kainate Receptors | Potent Agonist | escholarship.org, semanticscholar.org |

| 4-(2-hydroxyphenyl)-2-carboxy-3-pyrrolidineacetic acid (HFPA) | Kainate & AMPA Receptors | Potent Inhibitor of Ligand Binding | researchgate.net |

| 4-(2-methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid (MFPA) | Kainate & AMPA Receptors | Potent Inhibitor of Ligand Binding | researchgate.net |

| Acromelic Acid A | Kainate & AMPA Receptors | Inhibitor of Ligand Binding | researchgate.net |

N-Methyl-D-Aspartate (NMDA) Receptor Agonism of Pyrrolidineacetic Acid Analogues

While many analogues of 2-carboxy-3-pyrrolidineacetic acid are associated with activity at kainate receptors, a notable exception is trans-2-carboxy-3-pyrrolidineacetic acid (CPAA), which has been identified as a novel agonist at N-Methyl-D-Aspartate (NMDA) type receptors. uwa.edu.au

Functional studies have shown that CPAA evokes the release of [3H]acetylcholine from striatal slices with the same efficacy as NMDA itself. uwa.edu.au The potency of CPAA as an NMDA receptor agonist is highlighted by its EC50 value of 20.0 µM, which is more potent than NMDA's EC50 of 45.8 µM in the same assay. uwa.edu.au The action of CPAA is mediated through the NMDA receptor, as its effects are inhibited by known NMDA receptor antagonists. uwa.edu.au

Further investigations into pyrrolidine dicarboxylic acids have revealed that methylation can significantly enhance excitotoxic potency and selectivity for NMDA receptors. For instance, cis- and trans-5-methyl-L-trans-2,3-PDC, methylated analogues of the NMDA receptor agonist L-trans-2,3-PDC, demonstrated a 1000-fold increase in in vivo excitotoxic potency. nih.gov These compounds induce neuronal damage that can be blocked by the NMDA receptor antagonist MK-801, confirming their mechanism of action. nih.gov

Table 2: NMDA Receptor Activity of Pyrrolidineacetic Acid Analogues

| Compound | Activity | EC50 (µM) | IC50 for Inhibition by Antagonists (µM) | Reference |

|---|---|---|---|---|

| trans-2-carboxy-3-pyrrolidineacetic acid (CPAA) | Agonist | 20.0 | CPP: 5.1, Tiletamine: 0.53, MK-801: 0.12, MgCl2: 26 | uwa.edu.au |

| N-Methyl-D-Aspartate (NMDA) | Agonist | 45.8 | Not Applicable | uwa.edu.au |

| cis-5-methyl-L-trans-2,3-PDC | Agonist | 5 | Not Applicable | nih.gov |

| trans-5-methyl-L-trans-2,3-PDC | Agonist | 49 | Not Applicable | nih.gov |

Enzymatic Interactions and Modulatory Effects

Inhibition and Substrate Specificity for Various Enzymes

The pyrrolidine scaffold, a core component of this compound, is a versatile structural motif in the design of enzyme inhibitors. Research has demonstrated that derivatives of pyrrolidine can act as inhibitors for a range of enzymes, including α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. nih.gov

A series of synthesized pyrrolidine derivatives were tested for their inhibitory activity against these enzymes. nih.gov The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the pyrrolidine ring significantly influence the inhibitory potency. For example, a 4-methoxy analogue (compound 3g ) showed noteworthy inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.gov Another derivative, compound 3a , also exhibited robust inhibitory activity against α-amylase with an IC50 value of 36.32 µg/mL. nih.gov

The pyrrolidine ring's importance in determining substrate specificity has also been highlighted in studies of protein kinases. The pyrrolidine ring of proline, an amino acid with a pyrrolidine structure, is crucial for substrate recognition by cdc2 kinase and cdk5. This suggests that the rigid, cyclic structure of the pyrrolidine ring plays a key role in the precise positioning of substrates within the enzyme's active site.

Table 3: Inhibitory Activity of Pyrrolidine Derivatives against α-Amylase and α-Glucosidase

| Compound | Enzyme | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 3g (4-methoxy analogue) | α-Amylase | 26.24 | nih.gov |

| 3g (4-methoxy analogue) | α-Glucosidase | 18.04 | nih.gov |

| 3a | α-Amylase | 36.32 | nih.gov |

| 3f | α-Glucosidase | 27.51 | nih.gov |

| Acarbose (Reference) | α-Amylase | 5.50 | nih.gov |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition by this compound and Derivatives

The pyrrolidine ring is a key pharmacophore in the design of inhibitors for dipeptidyl peptidase-IV (DPP-IV), a serine protease that is a significant target for the treatment of type 2 diabetes. Many potent DPP-IV inhibitors incorporate a pyrrolidine or a related 5-membered heterocyclic ring that mimics the proline residue of natural substrates.

The cyanopyrrolidines are a prominent class of DPP-IV inhibitors. The nitrile group in these compounds is thought to interact with the catalytic serine residue (Ser630) in the active site of the enzyme. The development of these inhibitors has led to clinically approved drugs like vildagliptin (B1682220) and saxagliptin.

Structure-activity relationship studies have explored the impact of modifications to the pyrrolidine scaffold on DPP-IV inhibitory activity. In one study, a 2-benzylpyrrolidine (B112527) derivative (compound 2 ) was found to be a potent inhibitor with an IC50 of 0.3 ± 0.03 µM. This compound was designed by replacing the 2-benzyl-piperazine ring system of a known potent DPP-IV inhibitor with a pyrrolidine ring. The study found that while the pyrrolidine-based compound was highly active, it was less potent than the original piperazine-containing lead compound, indicating that the nature of the heterocyclic ring is crucial for optimal inhibitory activity.

Table 4: DPP-IV Inhibitory Activity of Pyrrolidine and Related Heterocyclic Derivatives

| Compound | Heterocyclic Ring | IC50 (µM) | Reference |

|---|---|---|---|

| 2 | 2-Benzylpyrrolidine | 0.3 ± 0.03 | |

| 1 | 4-Benzylpiperidine | 1.6 ± 0.04 | |

| 3 | Phenethyl-piperazine | 1.2 ± 0.04 | |

| 4 | 4-Amino-1-benzylpiperidine | 4 ± 0.08 |

Allosteric Inhibition of Glutamate-5-Kinase by Pyrrolidineacetic Acid-Derived Scaffolds

Currently, there is no publicly available scientific literature that specifically describes the allosteric inhibition of glutamate-5-kinase by scaffolds derived from this compound. While the pyrrolidine scaffold is common in various enzyme inhibitors, its specific application as an allosteric inhibitor for this particular enzyme has not been reported in the reviewed literature.

Understanding Enzyme Mechanisms through this compound Probes

The unique structural features of the pyrrolidine ring, a core component of this compound, make it a valuable tool for probing enzyme mechanisms and understanding substrate specificity. The conformational rigidity of the pyrrolidine ring is essential for the proper orientation of substrates in the active sites of certain enzymes.

For example, the pyrrolidine ring of proline is critical for substrate recognition by cdc2 kinase and cdk5. Studies using proline analogues, such as L-pipecolic acid and L-azetidine-2-carboxylic acid, have shown that alterations to the ring size of the pyrrolidine homologue can impact the kinetic parameters (Km) of the enzyme, suggesting that the specific five-membered ring structure is optimal for stabilizing a β-turn at the phosphorylation site.

Broader Biological Activities and Therapeutic Potential

The therapeutic potential of this compound analogues extends across several key areas of disease treatment. Researchers have explored their efficacy in oncology, inflammation, and infectious diseases, revealing a breadth of biological activity that underscores the importance of the pyrrolidine scaffold in medicinal chemistry.

A significant body of research has been dedicated to evaluating the anticancer potential of pyrrolidine derivatives. These investigations have demonstrated that specific analogues exhibit potent antiproliferative and cytotoxic effects against a variety of human cancer cell lines.

One area of focus has been the development of pyrrolidine-carboxamide derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins involved in cancer cell proliferation. A novel series of these derivatives was synthesized and evaluated for their in vitro antiproliferative activity against four cancer cell lines: A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), Panc-1 (pancreatic carcinoma), and HT-29 (colorectal adenocarcinoma). Several of these compounds were identified as potent antiproliferative agents that could induce apoptosis. Notably, one of the most active compounds demonstrated a mean IC50 value of 0.90 µM across the tested cell lines, which was more potent than the standard chemotherapeutic drug, doxorubicin (B1662922) (IC50 = 1.10 µM). This particular analogue showed superior inhibitory activity against A-549, MCF-7, and HT-29 cells compared to doxorubicin. Furthermore, the most promising compounds exhibited significant EGFR inhibition, with IC50 values ranging from 87 to 107 nM, comparable to the reference drug erlotinib (B232) (IC50 = 80 nM) ijcps.org.

Another study focused on diaryl-3-pyrrolin-2-ones and their fused analogues, which were tested for their anti-proliferative activity in U-937 human leukemia cells. The research highlighted the importance of the substitution pattern on the pyrrolin-2-one core for cytotoxic activity. The most effective analogues were found to be non-rigid and contained methoxyaryl groups at the 4-position and either methoxyaryl or indole (B1671886) groups at the 3-position. The number and location of methoxy (B1213986) groups, as well as the positioning of indole rings, were found to significantly impact the antiproliferative effects nih.gov.

The versatility of the pyrrolidine scaffold is further demonstrated by the synthesis of derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids. These compounds were screened for their antiproliferative activity against multiple human cancer cell lines. One particular derivative, a cis-carbonitrile analogue, displayed moderate activity against H1299 (non-small cell lung cancer) and HT-29 cell lines, but high activity against MDA-MB-231 (triple-negative breast cancer), along with a favorable selectivity index for these cell lines researchgate.net.

The table below summarizes the antiproliferative activity of selected pyrrolidine analogues against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 Value | Reference Compound | Reference |

| Pyrrolidine-carboxamide derivative | A-549 (Lung) | < 0.90 µM | Doxorubicin (1.10 µM) | ijcps.org |

| Pyrrolidine-carboxamide derivative | MCF-7 (Breast) | < 0.90 µM | Doxorubicin (1.10 µM) | ijcps.org |

| Pyrrolidine-carboxamide derivative | HT-29 (Colon) | < 0.90 µM | Doxorubicin (1.10 µM) | ijcps.org |

| Diaryl-3-pyrrolin-2-one analogue | U-937 (Leukemia) | - | - | nih.gov |

| 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile | MDA-MB-231 (Breast) | High Activity | - | researchgate.net |

| 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile | H1299 (Lung) | Moderate Activity | - | researchgate.net |

| 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile | HT-29 (Colon) | Moderate Activity | - | researchgate.net |

The anti-inflammatory potential of pyrrolidine derivatives has been another active area of research. These studies often focus on the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).

In one study, a series of new pyrrolidine derivatives were synthesized and evaluated for their in vivo analgesic and anti-inflammatory activities. The anti-inflammatory activity was assessed using a carrageenan-induced paw edema model in rats. Among the synthesized compounds, one derivative exhibited the highest anti-inflammatory effect. The study also included in silico docking studies to investigate the interaction of these compounds with COX-1 and COX-2 enzymes, suggesting their potential as lead compounds for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov.

Another research effort focused on a class of pyrrole (B145914) derivatives and their bio-pharmacological evaluation. These compounds were tested for their ability to inhibit COX-1 and COX-2. One nitrile derivative proved to be the most potent and selective inhibitor of COX-2. The in vivo analgesic activities of these compounds were also evaluated in a model of inflammatory pain in mice, with one aldehyde-containing compound showing a particularly interesting anti-nociceptive profile ekb.eg.

A pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, was synthesized and evaluated for its anti-inflammatory and analgesic potential. In vitro assays demonstrated that this compound significantly inhibited both COX-1 and 5-LOX enzymes in a dose-dependent manner. The in vivo anti-inflammatory effect was studied using the carrageenan-induced paw edema model, which confirmed its activity researchgate.net.

The table below presents the anti-inflammatory activity of selected pyrrolidine and pyrrole analogues.

| Compound Class | Assay | Result | Reference Compound | Reference |

| Pyrrolidine derivative | Carrageenan-induced paw edema | Highest anti-inflammatory effect among tested compounds | - | nih.gov |

| Pyrrole derivative (nitrile) | COX-2 Inhibition | 38.8-fold more selective for COX-2 | Celecoxib | ekb.eg |

| Pyrrole derivative (aldehyde) | Acetic acid-induced writhing (analgesia) | Potent anti-nociceptive profile | - | ekb.eg |

| Pivalate-based pyrrolidine derivative | COX-1 Inhibition | IC50 = 314 µg/mL | - | researchgate.net |

| Pivalate-based pyrrolidine derivative | 5-LOX Inhibition | IC50 = 105 µg/mL | - | researchgate.net |

The pyrrolidine scaffold is also a promising framework for the development of new antimicrobial agents. Various derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi.

A study on novel pyrrolidine-3-carbonitrile (B51249) derivatives investigated their antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi. The results showed that some of the synthesized compounds exhibited antibiotic activity comparable to the reference antibiotic, cephradine. Specifically, one compound was highly active against S. aureus with a 32 mm inhibition zone, while another was highly active against E. coli with a 20 mm inhibition zone ekb.eg.

Another research paper described the synthesis and antimicrobial evaluation of pyrrolidine-containing chalcones and pyrazolines. These compounds were tested for their antifungal and antibacterial activities. One chalcone (B49325) derivative showed moderate activity against Candida albicans, while several other chalcone and pyrazoline derivatives displayed moderate antibacterial activities ijcps.org.

The antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused to a dibenzobarrelene backbone were also evaluated. These compounds showed moderate to low antimicrobial activities against a panel of bacteria and yeasts, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 µg/mL nih.gov.

The table below summarizes the antimicrobial activity of selected pyrrolidine analogues.

| Compound Class | Microorganism | Activity | Reference |

| Pyrrolidine-3-carbonitrile derivative | Staphylococcus aureus (Gram-positive) | 32 mm inhibition zone | ekb.eg |

| Pyrrolidine-3-carbonitrile derivative | Escherichia coli (Gram-negative) | 20 mm inhibition zone | ekb.eg |

| Pyrrolidine-containing chalcone | Candida albicans (Fungus) | Moderate activity | ijcps.org |

| Pyrrolidine-containing chalcone/pyrazoline | Various bacteria | Moderate activity | ijcps.org |

| Pyrrolidine-2,5-dione derivative | Various bacteria | MIC: 16-64 µg/mL | nih.gov |

| Pyrrolidine-2,5-dione derivative | Various yeasts | MIC: 64-256 µg/mL | nih.gov |

Structural Elucidation and Structure Activity Relationship Sar Studies

Stereochemical Characterization of 3-Pyrrolidineacetic Acid

The pyrrolidine (B122466) ring of this compound contains a chiral center at the carbon atom where the acetic acid group is attached. This chirality means the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-3-Pyrrolidineacetic acid and (S)-3-Pyrrolidineacetic acid. The precise stereochemistry is a critical determinant of the molecule's interaction with other chiral molecules, such as proteins and enzymes in the body. nih.govmdpi.com

Determining the absolute configuration of a chiral molecule, meaning the actual spatial arrangement of its atoms, is essential for understanding its biological activity. wikipedia.org Several methodologies are employed for this purpose, with X-ray crystallography being one of the most definitive. nih.govyale.edu

X-ray Crystallography: This powerful technique provides a detailed three-dimensional map of electron density within a single crystal of a compound. nih.gov To determine the absolute configuration of an enantiomerically pure sample of this compound, it would first need to be crystallized. The crystal is then exposed to an X-ray beam, which diffracts in a unique pattern based on the arrangement of atoms in the crystal lattice. mdpi.com By analyzing this diffraction pattern, scientists can calculate the precise position of each atom and thus unambiguously assign the absolute configuration as either R or S according to the Cahn-Ingold-Prelog priority rules. masterorganicchemistry.comyoutube.com While X-ray crystallography is a gold standard, obtaining a high-quality single crystal suitable for analysis can be a significant challenge. libretexts.org

Other techniques used to determine or infer absolute configuration include:

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce distinguishable NMR signals for different enantiomers, allowing for their identification.

Chemical Correlation: The absolute configuration of a molecule can be determined by chemically converting it to or from a compound whose absolute configuration is already known, provided the reaction does not affect the chiral center. wikipedia.org

Stereochemistry plays a pivotal role in the efficacy and mechanism of action of chiral drugs. mdpi.combiomedgrid.com Since biological targets like enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, interacting preferentially with one enantiomer over the other. This selective recognition can lead to significant differences in the pharmacological profiles of the two enantiomers. biomedgrid.com

Conformational Analysis and Molecular Recognition Mechanisms

The non-planar, five-membered pyrrolidine ring is not static; it is conformationally flexible. This flexibility, often described as "pseudorotation," allows the ring to adopt various puckered conformations, typically "envelope" or "twist" forms. nih.gov The specific conformation adopted by this compound influences the spatial orientation of its key functional groups—the secondary amine in the ring and the carboxylic acid on the side chain.

The preferred conformation can be influenced by substituents on the ring and the surrounding solvent environment. researchgate.net This conformational preference is critical for molecular recognition, the process by which the molecule binds to its biological target. The molecule must adopt a specific, low-energy conformation (the "bioactive conformation") that is complementary to the shape and chemical environment of the target's binding site. The precise positioning of the nitrogen atom (which can act as a hydrogen bond acceptor or a protonated donor) and the carboxylic acid group (which is typically ionized and can form ionic bonds or hydrogen bonds) is dictated by the ring's pucker. An incorrect conformation can prevent optimal binding and reduce or eliminate biological activity.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. For this compound, SAR studies would focus on modifications to both the acetic acid side chain and the pyrrolidine ring itself.

The addition of various substituents at different positions on the pyrrolidine ring can have a dramatic effect on the pharmacological activity of the resulting analogues. SAR studies on related pyrrolidine structures have provided key insights. For example, in a series of pyrrolidine-2,5-dione analogues, the nature of the substituent at the 3-position was found to strongly influence anticonvulsant activity. nih.gov Derivatives with bulky groups like benzhydryl showed different activity profiles compared to those with smaller groups like methyl. nih.gov

Similarly, studies on other pyrrolidine derivatives have demonstrated that the introduction of specific chemical groups can enhance potency and selectivity for various targets, including enzymes and receptors. nih.gov The electronic properties (electron-donating or electron-withdrawing) and steric properties (size and shape) of the substituents are key factors.

| Analogue Class | Substituent Position | Substituent Type | Observed Impact on Activity | Reference |

|---|---|---|---|---|

| Pyrrolidine-2,5-diones | C-3 | Benzhydryl, Isopropyl | Favorable for anticonvulsant activity in scPTZ test. | nih.gov |

| Pyrrolidine-2,5-diones | C-3 | Methyl | More active in MES anticonvulsant test. | nih.gov |

| Antifungal Pyrrolidines | - | OCF₃ and 2-Cl phenyl | Most active against C. albicans (MIC = 4 µg/mL). | nih.gov |

| AChE Inhibitors | - | R₁: Cl, R₂: CH₂Ph | Strongest inhibition of Acetylcholinesterase (AChE). | nih.gov |

Modifications to the core pyrrolidine scaffold itself are another important avenue of SAR exploration. This can include altering the ring size (e.g., expanding to a six-membered piperidine (B6355638) ring or contracting to a four-membered azetidine (B1206935) ring), introducing heteroatoms, or creating fused ring systems.

Computational Chemistry and Molecular Modeling of 3 Pyrrolidineacetic Acid

Quantum Chemical Investigations of 3-Pyrrolidineacetic acid-Receptor Interactions

Quantum chemical (QC) methods, particularly Density Functional Theory (DFT), offer a highly accurate means of examining the electronic structure of molecules and the intricate details of their interactions. researchgate.netresearchgate.net These methods are applied to elucidate the fundamental forces governing the binding of a ligand, such as this compound, to its receptor.

The primary applications of QC investigations in this context include:

Calculation of Binding Energies: By modeling the ligand-receptor complex, QC methods can compute the interaction energy with high precision. This energy can be decomposed into meaningful components like electrostatic interactions, exchange-repulsion, and dispersion forces, providing a detailed picture of the binding event. uni-regensburg.de

Analysis of Electronic Properties: DFT is used to calculate the distribution of electron density and electrostatic potential across the ligand and the receptor's binding site. This helps in understanding charge distribution, charge transfer upon binding, and the nature of intermolecular interactions such as hydrogen bonds and non-covalent contacts. nih.gov

Geometry Optimization: QC methods are used to determine the most stable three-dimensional arrangement of the ligand within the receptor's active site, refining the geometries obtained from lower-level methods like molecular docking.

While comprehensive QC studies on the direct interaction of this compound with a specific receptor are not extensively published, DFT has been employed to analyze the structure and synthesis of this compound and its precursors. For instance, DFT calculations have been used to explore the mechanisms of reactions that form the pyrrolidine (B122466) ring, providing insights into the stereoselectivity and energetics of the synthetic pathway. nih.govresearchgate.net Such studies affirm the utility of these methods in accurately modeling the conformational and electronic properties of the this compound scaffold, which is a prerequisite for its investigation within a complex biological environment.

Table 1: Key Applications of Quantum Chemistry in Ligand-Receptor Interaction Studies

| Application | Description | Typical Methods Used |

| Interaction Energy | Precisely calculates the strength of the binding between the ligand and the receptor. | DFT, MP2, CCSD(T) |

| Charge Distribution | Determines the partial atomic charges and electrostatic potential to understand polar interactions and hydrogen bonding. | DFT |

| Orbital Analysis | Examines frontier molecular orbitals (HOMO/LUMO) to assess charge transfer and reactivity within the binding pocket. | DFT |

| Conformational Analysis | Optimizes the geometry of the ligand-receptor complex to find the most stable binding pose. | DFT |

Molecular Dynamics Simulations for Enzyme-Ligand Complex Understanding

Molecular Dynamics (MD) simulations provide a powerful lens through which to view the dynamic nature of biological systems. Unlike static modeling techniques, MD simulations track the movements of atoms over time, revealing how proteins and ligands behave in a realistic, solvated environment. This approach has been instrumental in understanding the pharmacology of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors for which kainic acid—a derivative of this compound—is the namesake agonist. researchgate.net

The process of an MD simulation for a ligand-receptor complex typically involves:

System Setup: A high-resolution crystal structure of the target protein (e.g., the ligand-binding domain of the GluK2 kainate receptor) is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Ligand Docking: The ligand, such as this compound or its analogue kainate, is docked into the receptor's binding site to establish an initial pose.

Simulation: The system's trajectory is calculated by solving Newton's equations of motion for every atom, governed by a force field that describes the interatomic potentials. Simulations are typically run for tens to hundreds of nanoseconds.

Trajectory Analysis: The resulting "molecular movie" is analyzed to extract information on conformational changes, interaction stability, and water dynamics.

Studies on kainate receptors have shown that MD simulations can distinguish between the actions of full and partial agonists. researchgate.net A full agonist, upon binding, induces and maintains a stable closure of the ligand-binding domain, which is necessary for full activation of the ion channel. In contrast, a partial agonist like kainate may cause a less stable or incomplete domain closure, leading to a sub-maximal response. researchgate.net MD simulations reveal that this can be due to the ligand being held less rigidly in the binding pocket, allowing for greater mobility of water molecules at specific sites within the binding interface. researchgate.net

Table 2: Representative Parameters from an MD Simulation of a Ligand-Receptor Complex

| Parameter | Description | Example Value/Observation |

| Simulation Time | The total duration of the simulation. | 100 nanoseconds |

| Force Field | The set of equations and parameters used to describe the system's energy. | AMBER, CHARMM, GROMOS |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of protein backbone atoms from the initial structure, indicating stability. | Stable trajectory with RMSD plateauing around 2-3 Å. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues, identifying flexible regions. | Higher RMSF in loop regions, lower in alpha-helices/beta-sheets. |

| Domain Closure Angle | The angle between the two lobes of the ligand-binding domain, indicating the degree of activation. | Decreases significantly upon full agonist binding. researchgate.net |

In Silico Drug Design and Virtual Screening Utilizing Pyrrolidineacetic Acid Scaffolds

The this compound structure is a privileged scaffold in medicinal chemistry, notably for its role as a conformationally restricted analogue of the neurotransmitter γ-aminobutyric acid (GABA). As such, it serves as a foundational template in in silico drug design campaigns targeting the GABAergic system, particularly GABA transporters (GATs). Virtual screening is a key computational technique used to identify novel compounds from large chemical libraries that are likely to bind to a specific biological target.

Virtual screening campaigns can be broadly categorized into two types:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. A library of compounds is computationally docked into the active site, and molecules are ranked based on a scoring function that predicts binding affinity. For a target like the human GABA transporter (hGAT-1), a homology model might be used to screen for new inhibitors based on the pyrrolidineacetic acid framework.

Ligand-Based Virtual Screening (LBVS): When a high-quality structure of the target is unavailable, this approach uses the chemical structure of known active ligands, such as this compound, as a template. The screening searches for molecules in a database that share similar 2D or 3D features (e.g., shape, pharmacophores) with the known active compound.

The goal of these screening efforts is to identify a diverse set of "hit" compounds that can then be synthesized and tested experimentally. The pyrrolidineacetic acid scaffold provides an excellent starting point for such campaigns due to its validated biological activity and rigid structure, which limits conformational ambiguity and aids in defining precise search queries.

Pharmacophore Modeling and Activity Prediction for this compound Analogues

Pharmacophore modeling is a cornerstone of ligand-based drug design that distills the essential steric and electronic features required for a molecule to interact with a specific receptor and elicit a biological response. A pharmacophore model does not represent a real molecule but rather an abstract three-dimensional arrangement of features such as hydrogen bond donors/acceptors, hydrophobic regions, and charged groups.

For a series of this compound analogues, a pharmacophore model can be developed based on their known biological activities. For instance, using potent GABA uptake inhibitors like this compound as a template, a model can be generated that defines the optimal spatial arrangement of the carboxylic acid (negative ionizable feature) and the pyrrolidine nitrogen (positive ionizable feature or hydrogen bond donor), along with potential hydrophobic regions corresponding to substituents on the ring.

Once a pharmacophore model is validated, it can be used for several purposes:

Virtual Screening: As a 3D query to search databases for new molecules that match the pharmacophoric features.

Activity Prediction: To estimate the biological activity of newly designed, but not yet synthesized, compounds.

3D-QSAR (Quantitative Structure-Activity Relationship): The pharmacophore model can be used to align a series of analogues for 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods generate statistical models that correlate the 3D properties (e.g., steric and electrostatic fields) of the molecules with their biological activity, providing detailed insights for optimizing lead compounds.

For example, a hypothetical 3D-QSAR study on this compound analogues as GAT inhibitors would aim to create a predictive model to guide the synthesis of more potent and selective compounds.

Table 3: Example of a 3D-QSAR Model's Statistical Parameters

| Parameter | Description | Typical Value for a Robust Model |

| q² | Cross-validated correlation coefficient; indicates internal predictivity. | > 0.5 |

| r² | Non-cross-validated correlation coefficient; indicates model fit. | > 0.6 |

| pred_r² | Correlation coefficient for an external test set; indicates external predictivity. | > 0.6 |

| F-value | F-test statistic; indicates the statistical significance of the model. | High value |

Advanced Analytical Methodologies for 3 Pyrrolidineacetic Acid Research

Chromatographic Techniques for Analysis of 3-Pyrrolidineacetic Acid and its Derivatives/Metabolites

Chromatographic methods are fundamental for separating this compound from complex mixtures, such as reaction products or biological matrices, and for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. researchgate.netcore.ac.uk For a polar compound like this compound, which is an amino acid derivative, reversed-phase (RP-HPLC) is a common approach. researchgate.net Method development involves optimizing several parameters to achieve efficient separation with good resolution and peak shape. pharmtech.com

Key considerations in HPLC method development include the choice of stationary phase, mobile phase composition, and detector. core.ac.ukpharmtech.com A C18 column is often a suitable choice for initial development, providing a good balance of hydrophobicity for retaining polar analytes. ajol.infohitachi-hightech.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or acetic acid to control the pH and improve peak shape. ajol.info Gradient elution, where the mobile phase composition is changed over time, is often necessary for samples containing compounds with a wide range of polarities. pharmtech.com

Given that this compound is a chiral molecule, separating its enantiomers is critical, as different enantiomers can exhibit distinct pharmacological activities. nih.gov This is most effectively achieved using chiral stationary phases (CSPs). researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for the enantioseparation of various drugs. researchgate.netnih.gov Alternatively, chiral mobile phase additives can be employed with a standard achiral column, or the analyte can be derivatized with a chiral agent to form diastereomers that can be separated on an achiral phase. chiralpedia.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Reversed-Phase Analysis | Chiral Separation |

|---|---|---|

| Column | Kromasil C18 (or equivalent), 150 mm x 4.6 mm, 5 µm ajol.info | Chiralpak® IA (amylose-based) or Chiralcel® OD (cellulose-based) researchgate.net |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile ajol.info | n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v) |

| Elution Mode | Gradient pharmtech.com | Isocratic |

| Flow Rate | 1.0 mL/min ajol.info | 0.5 - 1.0 mL/min |

| Detector | UV at 210 nm (for carboxyl group) hitachi-hightech.com or Mass Spectrometer (MS) | UV at 210 nm or Circular Dichroism (CD) Detector |

| Column Temp. | 25-30 °C | 25 °C |

This table presents typical starting conditions for method development and may require optimization.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers exceptional sensitivity and specificity for the detection and quantification of compounds in complex biological matrices like plasma or tissue homogenates. nih.gov This makes it an indispensable tool for pharmacokinetic studies of this compound and its metabolites. Quantitative MS approaches are used for both absolute and relative quantification. unich.it

In a typical LC-MS/MS workflow, the compound is first separated by HPLC and then introduced into the mass spectrometer. The molecule is ionized, commonly using electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺ in positive ion mode. This precursor ion is then selected and fragmented to produce characteristic product ions. The specific transition from a precursor ion to a product ion is monitored using techniques like selected reaction monitoring (SRM), which provides high specificity and reduces background noise, allowing for accurate quantification even at very low concentrations. unich.itnih.gov The development of a robust LC-MS/MS method requires careful optimization of both chromatographic conditions and mass spectrometer parameters. nih.gov

Table 2: Hypothetical MS/MS Parameters for this compound Quantification

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Application |

|---|---|---|---|---|

| This compound | ESI Positive | 130.08 | 84.08 (Loss of COOH & H) | Primary quantitative transition |

| This compound | ESI Positive | 130.08 | 70.06 (Pyrrolidine ring fragment) | Confirmatory transition |

Note: Exact m/z values are based on the monoisotopic mass of C6H11NO2 and are hypothetical; they must be determined experimentally.

Bioanalytical Assays for Biological Activity Profiling

To understand the pharmacological properties of this compound, particularly its interaction with targets like GABA receptors, specific bioanalytical assays are employed. researchgate.net These assays measure the compound's ability to bind to a receptor and to modulate its function.

Radioligand binding assays are a gold standard for measuring the affinity of a compound for a specific receptor. giffordbioscience.com These assays use a radioactively labeled ligand (radioligand) that is known to bind to the target receptor. The assay measures the ability of the test compound (e.g., this compound) to compete with and displace the radioligand from the receptor. giffordbioscience.com The results are used to determine the inhibitory constant (Ki), a measure of the compound's binding affinity. nih.gov Different types of binding assays can be performed:

Competitive Binding Assays: Used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a fixed concentration of a radioligand. giffordbioscience.com

Saturation Binding Assays: Used to determine the density of receptors in a tissue (Bmax) and the affinity (Kd) of the radioligand itself. perceptive.com

Kinetic Binding Assays: Used to determine the association (kon) and dissociation (koff) rate constants of a radioligand. perceptive.com

Table 5: Overview of Radioligand Binding Assays for GABA Receptor Analysis

| Assay Type | Purpose | Key Parameters Determined |

|---|---|---|

| Competitive | To determine the binding affinity of an unlabeled test compound (e.g., this compound). giffordbioscience.com | IC₅₀, Ki |

| Saturation | To characterize the binding of a radioligand to a receptor population. perceptive.com | Kd, Bmax |

| Kinetic | To study the rate of ligand-receptor interaction. perceptive.com | kon, koff |

Beyond binding affinity, functional assays are critical to determine whether the compound acts as an agonist, antagonist, or modulator of the receptor. Electrophysiological techniques, such as two-electrode voltage clamp using Xenopus oocytes expressing specific GABA receptor subtypes, can directly measure the ion flow through the channel in response to the compound. nih.gov These studies can elucidate the compound's efficacy and potency in activating or inhibiting the receptor. nih.gov Furthermore, GABA uptake assays can be used to investigate if this compound interacts with GABA transporters (GATs), which would be relevant given its structural similarity to GABA. nih.gov

Reference Standard Applications in Quality Control and Research

A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis. In the context of this compound, a reference standard is crucial for ensuring the accuracy and reliability of analytical data in both quality control and research settings. musechem.comunodc.orgwho.int

In quality control, a this compound reference standard is used to:

Confirm Identity: By comparing the analytical data (e.g., retention time in HPLC, mass spectrum in GC-MS, or NMR spectrum) of a test sample to that of the reference standard, the identity of the compound can be unequivocally confirmed.

Determine Purity: The reference standard allows for the quantification of impurities in a sample of this compound.

Assay Content: The concentration of this compound in a sample can be accurately determined by comparing the analytical response of the sample to a calibration curve generated using the reference standard.

In a research context, the this compound reference standard is essential for:

Method Validation: Analytical methods are validated using the reference standard to ensure they are accurate, precise, and reliable for their intended purpose.

Calibration of Instruments: Reference standards are used to calibrate analytical instruments, ensuring the accuracy of measurements.

Biological and Pharmacological Studies: A well-characterized reference standard is necessary to ensure that the observed biological or pharmacological effects are attributable to this compound and not to impurities.

The table below outlines the typical information provided for a this compound reference standard.

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |

| Purity | ≥ 98% | HPLC, GC |

| Solubility | Soluble in water | Visual Inspection |

Table 1: Example Specifications for a this compound Reference Standard

The following table details an example of an HPLC method that could be used for the quality control of this compound, based on methodologies for similar compounds. google.com

| Parameter | Condition |

| Chromatographic System | High-Performance Liquid Chromatograph |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm (after derivatization) |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

Table 2: Example HPLC Method Parameters for this compound Analysis

Future Research Directions and Translational Perspectives

Development of Novel 3-Pyrrolidineacetic Acid Derivatives for Specific Biological Targets

The inherent versatility of the pyrrolidine (B122466) ring allows for extensive chemical modification, making it a valuable scaffold in medicinal chemistry for developing targeted therapies. researchgate.netnih.gov The sp³-hybridized nature of the ring provides a three-dimensional structure that can effectively explore pharmacophore space, a desirable trait for designing specific and potent drug candidates. researchgate.netnih.gov Future research is focused on synthesizing novel derivatives of this compound to engage a wide array of biological targets implicated in various diseases.

Key areas of development include:

Enzyme Inhibitors: The pyrrolidine scaffold is central to the design of inhibitors for various enzymes. For instance, structure-based drug design has led to the discovery of pyrrolidine-1,2-dicarboxamides as potent and orally bioavailable Factor Xa inhibitors for thrombosis. nih.gov Similarly, pyrrolidine pentamine derivatives have been identified as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for antibiotic resistance. mdpi.com

Receptor Agonists and Antagonists: Derivatives are being developed to modulate receptor activity. A notable example is the synthesis of 4-benzylpyrrolidine-3-carboxylic acid derivatives that act as dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ), which are key targets in treating type 2 diabetes. nih.gov Other research has produced cis-3,4-diphenylpyrrolidine derivatives that serve as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a target for autoimmune diseases. nih.gov

Ion Channel Modulators: The development of pyrrolidine-based compounds as T-type calcium channel inhibitors represents a promising strategy for treating neuropathic pain. nih.gov One such inhibitor, compound 20n , demonstrated efficacy in animal models of neuropathic pain, highlighting the potential of this class of molecules. nih.gov

Inhibitors of Protein-Protein Interactions: Pyrrolidine-2,5-diones have been designed as inhibitors of Tumor Necrosis Factor-α (TNF-α), a critical cytokine in autoimmune diseases. nih.gov These derivatives directly bind to TNF-α, blocking its signaling pathways. nih.gov

The table below summarizes selected examples of pyrrolidine derivatives and their specific biological targets.

| Derivative Class | Specific Target | Therapeutic Area |

| Pyrrolidine-1,2-dicarboxamides | Factor Xa | Thrombosis |

| 4-Benzylpyrrolidine-3-carboxylic acids | PPARα/γ | Type 2 Diabetes |

| cis-3,4-Diphenylpyrrolidines | RORγt | Autoimmune Diseases |

| Pyrrolidine-based inhibitors | T-type calcium channels | Neuropathic Pain |

| Pyrrolidine-2,5-diones | TNF-α | Autoimmune Diseases |

| Pyrrolidine pentamines | AAC(6')-Ib | Antibiotic Resistance |

Elucidation of Novel Biological Targets and Pathways for this compound

While derivatives of the pyrrolidine scaffold have been successfully targeted to known proteins, a significant area of future research involves identifying entirely new biological targets and pathways for this compound and its analogs. This discovery-oriented approach is essential for uncovering novel therapeutic applications and understanding the full biological potential of this chemical class. nih.govnih.gov

Advanced methodologies in chemical biology are pivotal for this endeavor. nih.gov Strategies for novel target identification include:

Affinity-Based Proteomics: This involves creating derivatized probes of this compound that can be used as "bait" to capture interacting proteins from cell lysates. Techniques such as introducing bioorthogonal handles (e.g., alkynes or azides) or photoaffinity labels (e.g., diazirines) into the molecule allow for the covalent capture and subsequent identification of binding partners via mass spectrometry. nih.gov

Phenotypic Screening: High-throughput screening of this compound derivatives against diverse cellular models of disease can reveal unexpected biological activities. If a compound shows a desirable effect, such as inhibiting cancer cell growth, subsequent target deconvolution studies are performed to identify the molecular mechanism responsible for the observed phenotype. nih.gov

Computational Target Prediction: In silico methods, including target screening and molecular docking, can predict potential protein targets based on the chemical structure of this compound derivatives. Web-based interfaces and algorithms can screen compound structures against databases of known protein binding sites to generate a list of high-probability targets for experimental validation. nih.gov

Unraveling these new connections could open up therapeutic possibilities in areas like neurodegenerative diseases, metabolic disorders, and oncology, where pyrrolidine-containing natural products have already shown promise. nih.gov

Mechanistic Studies of this compound Action at the Molecular Level

A fundamental understanding of how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design and optimization. Future research will increasingly focus on detailed mechanistic studies to elucidate the precise nature of these interactions.

Key research approaches in this area include:

Structural Biology: Determining the high-resolution crystal or cryo-EM structures of this compound derivatives in complex with their target proteins provides a definitive atomic-level view of the binding mode. This information reveals the specific amino acid residues involved in the interaction and the conformation adopted by the ligand, which is invaluable for structure-based design. mdpi.com

Computational Chemistry: Molecular dynamics simulations and quantum mechanics methods, such as Density Functional Theory (DFT), can be used to model the binding process and understand the energetics of the interaction. beilstein-journals.org These computational studies can also predict the effects of structural modifications on binding affinity and selectivity, thereby guiding the synthesis of improved derivatives. beilstein-journals.org

Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to quantify the binding affinity, kinetics (on- and off-rates), and thermodynamics of the ligand-target interaction. These data provide a deeper understanding of the driving forces behind molecular recognition.

By combining these approaches, researchers can build a comprehensive picture of how these compounds function, enabling the design of next-generation molecules with enhanced potency, selectivity, and desired pharmacological properties.

Development of Structure-Based Drug Discovery Strategies for Pyrrolidineacetic Acid Derivatives

Building on detailed mechanistic insights, structure-based drug discovery (SBDD) offers a rational and efficient pathway for developing optimized this compound derivatives. This strategy relies on the three-dimensional structural information of the biological target to design molecules that bind with high affinity and specificity. nih.govnih.gov

The SBDD workflow for pyrrolidineacetic acid derivatives involves several key steps:

Target Structure Determination: The first step is to obtain a high-resolution 3D structure of the target protein, typically through X-ray crystallography or cryo-electron microscopy. mdpi.com

Binding Site Analysis: The identified structure is analyzed to map the binding pocket, identifying key features such as hydrogen bond donors and acceptors, hydrophobic pockets, and charged residues.

In Silico Screening and Design: Virtual libraries of this compound derivatives can be docked into the binding site to predict their binding modes and affinities. This computational screening helps prioritize compounds for synthesis. Furthermore, novel derivatives can be designed de novo to achieve a perfect complementary fit with the target site. nih.gov

Iterative Optimization: Promising compounds identified through screening and design are synthesized and tested for biological activity. Co-crystal structures of these initial hits with the target protein are then determined, and the structural information is used to guide the next cycle of design and synthesis. This iterative process of design, synthesis, testing, and structural analysis allows for the progressive optimization of potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

This approach has already proven successful in the development of pyrrolidine-based inhibitors for targets like Factor Xa and TNF-α. nih.govnih.gov Future efforts will apply this powerful strategy to a broader range of targets, accelerating the translation of this compound derivatives from promising scaffolds into effective therapeutic agents.

Q & A

Q. What are the common synthetic routes for 3-Pyrrolidineacetic acid and its derivatives?

- Methodological Answer : The synthesis of this compound derivatives often involves enantioselective strategies. For example, (R)- and (S)-homo-β-proline (enantiomers of this compound) are synthesized via chemoenzymatic deracemization using whole-cell biocatalysts, achieving high enantiomeric excess (ee >99%) . Another approach employs Mn(III)-mediated cyclization of chiral N-crotyl methoxycarbonylacetamide, yielding (R)-3-Pyrrolidineacetic acid with precise stereochemical control . Key parameters include reaction temperature (e.g., 0–25°C), solvent choice (e.g., dichloromethane), and catalyst optimization to minimize racemization .

Q. How is this compound characterized analytically?

- Methodological Answer : Analytical characterization typically combines NMR, HPLC, and mass spectrometry. For instance, - and -NMR are used to confirm stereochemistry by comparing chemical shifts of key protons (e.g., CHCO at δ 32.5–37.2 ppm) . HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, while LC-MS verifies molecular weight (e.g., m/z 137.14 for pyridyl derivatives) . Purity (>98%) is validated via reverse-phase HPLC under gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) .

Q. What are the known biological activities of this compound derivatives?

- Methodological Answer : this compound derivatives, such as kainic acid, act as potent excitatory amino acid receptor agonists. Kainic acid binds selectively to kainate receptors (GluK1-3 subtypes) in the central nervous system, inducing neuronal excitotoxicity. This activity is validated via competitive binding assays using -kainate and electrophysiological recordings in hippocampal neurons . Derivatives like homo-β-proline inhibit GABA uptake (IC ~10 μM) in synaptosomal preparations, assessed using radiolabeled -GABA .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

- Methodological Answer : Stereochemistry critically determines receptor binding affinity. For example, (S)-kainic acid exhibits 100-fold higher potency at GluK1 receptors than its (R)-enantiomer, as shown in patch-clamp studies using HEK293 cells expressing recombinant receptors . Similarly, (R)-homo-β-proline shows superior inhibition of GABA transporters (IC = 8.2 μM) compared to the (S)-form (IC = 32 μM), attributed to steric compatibility with the transporter’s substrate-binding pocket . Stereochemical assignments rely on X-ray crystallography and NOESY NMR .

Q. What methodologies are used to study the supramolecular interactions of this compound derivatives?